1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide
CAS No.: 1172049-24-9
Cat. No.: VC4699329
Molecular Formula: C14H14N4OS
Molecular Weight: 286.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172049-24-9 |
|---|---|
| Molecular Formula | C14H14N4OS |
| Molecular Weight | 286.35 |
| IUPAC Name | 2-ethyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C14H14N4OS/c1-3-18-12(6-7-15-18)14(19)17-10-4-5-13-11(8-10)16-9(2)20-13/h4-8H,3H2,1-2H3,(H,17,19) |
| Standard InChI Key | PLVOYHFISLYGJN-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The molecule comprises two primary subunits:
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Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms. The 1-position is substituted with an ethyl group (-CH2CH3), while the 5-position bears a carboxamide functional group (-CONH-).
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Benzo[d]thiazole: A bicyclic system fused from a benzene ring and a thiazole heterocycle. The 2-position of the thiazole is methyl-substituted, and the carboxamide group is attached at the 5-position of the benzo[d]thiazole.
The IUPAC name systematically describes this arrangement: 1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide.
Molecular Formula and Weight
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Molecular formula:
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Molecular weight: 286.35 g/mol (calculated using atomic masses from the periodic table).
Key Physicochemical Parameters
While experimental data for this compound is unavailable, properties can be extrapolated from structurally similar molecules:
The moderate logP suggests balanced solubility in both aqueous and lipid environments, making it suitable for drug discovery pipelines .
Synthetic Pathways
Retrosynthetic Analysis
The compound can be synthesized via a two-step strategy:
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Formation of the pyrazole-5-carboxylic acid derivative: Ethylation of pyrazole at the 1-position, followed by carboxylation at the 5-position.
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Amide coupling: Reaction of the pyrazole-5-carboxylic acid with 5-amino-2-methylbenzo[d]thiazole using coupling reagents.
Exemplary Procedure
A protocol adapted from pyrazole-thiazole syntheses involves:
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Step 1: Synthesis of 1-ethyl-1H-pyrazole-5-carboxylic acid via cyclization of ethyl hydrazine carboxylate with acetylene derivatives .
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Step 2: Activation of the carboxylic acid using thionyl chloride () to form the acyl chloride.
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Step 3: Amide bond formation with 5-amino-2-methylbenzo[d]thiazole in dichloromethane () and triethylamine () at 0–25°C .
Yield: 80–90% (estimated from analogous reactions) .
Stability and Degradation
Thermal Stability
The aromatic systems confer thermal resilience. Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures >200°C .
Hydrolytic Sensitivity
The amide bond may hydrolyze under strongly acidic (pH <2) or alkaline (pH >10) conditions. Stability in physiological pH (7.4) is expected, as observed in related drug candidates .
Industrial and Research Applications
Medicinal Chemistry
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Lead optimization: The compound’s modular structure allows for derivatization at the ethyl or methyl groups to enhance potency or solubility.
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Prodrug development: Esterification of the carboxamide could improve bioavailability.
Materials Science
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Liquid crystals: The planar benzo[d]thiazole unit and polar amide group may support mesophase formation.
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Coordination complexes: The thiazole nitrogen could act as a ligand for transition metals.
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